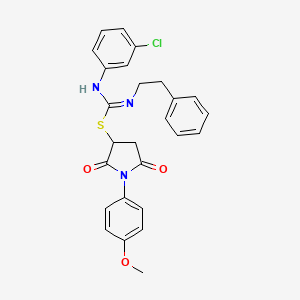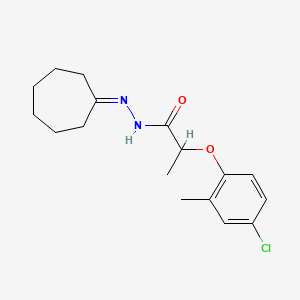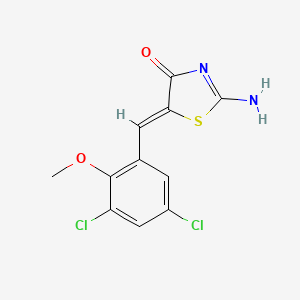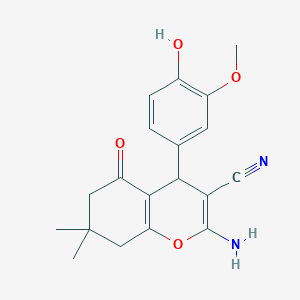![molecular formula C17H11Cl2NO3 B11520408 2-Chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11520408.png)
2-Chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HClNO. It falls under the category of acetanilides.
Structure: The compound consists of a benzofuran ring fused to an acetanilide moiety, with chlorine and benzoyl substituents. The chlorobenzoyl group is attached to the benzofuran ring.
Physical Properties: It appears as a pale yellow to yellow solid, with a melting point of 159-161°C .
Preparation Methods
Synthetic Routes: The synthetic route involves the chlorination of 2-(4-chlorobenzoyl)benzoic acid followed by amidation with chloroacetyl chloride. The reaction proceeds under specific conditions to yield the desired compound.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity: 2-Chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Investigated for potential biological activities (e.g., anticancer properties).
Medicine: Research into its pharmacological effects and potential therapeutic applications.
Industry: Limited information exists on industrial applications.
Mechanism of Action
Targets: The compound’s mechanism of action likely involves interactions with cellular targets, such as enzymes or receptors.
Pathways: Further studies are needed to elucidate specific pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its unique structure, combining benzofuran and acetanilide moieties, sets it apart.
Similar Compounds: While I don’t have a comprehensive list, related compounds include other acetanilides and benzofuran derivatives .
Properties
Molecular Formula |
C17H11Cl2NO3 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C17H11Cl2NO3/c18-9-14(21)20-15-12-3-1-2-4-13(12)23-17(15)16(22)10-5-7-11(19)8-6-10/h1-8H,9H2,(H,20,21) |
InChI Key |
NPJLJSHSKXVBGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11520326.png)

![(2-chlorophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11520334.png)


![5-(4-Pentylcyclohexyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11520344.png)
![3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propan-1-ol](/img/structure/B11520351.png)
![5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11520365.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11520366.png)
![Propan-2-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B11520374.png)

![(E)-1-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-N-hydroxymethanimine](/img/structure/B11520385.png)
![2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B11520399.png)
![N-benzyl-2-({(Z)-[4-(naphthalen-1-ylmethoxy)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11520402.png)
